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Compound of Interest

Compound Name: 4-Vinylpyridine

Cat. No.: B031050 Get Quote

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and

infrared (IR) spectroscopic data for 4-Vinylpyridine (C₇H₇N). It is intended for researchers,

scientists, and professionals in drug development who utilize spectroscopic techniques for

molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the structure of organic

compounds. Below are the ¹H and ¹³C NMR data for 4-Vinylpyridine, which reveal detailed

information about its atomic arrangement.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 4-Vinylpyridine exhibits characteristic signals for both the vinyl

group and the pyridine ring protons. The data presented was obtained in Chloroform-d (CDCl₃).

[1]

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 4-Vinylpyridine
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Proton Assignment
Chemical Shift (δ)
[ppm]

Multiplicity
Coupling Constant
(J) [Hz]

H-α (Vinyl) 6.68 dd
J_trans = 17.6, J_cis

= 10.9

H-β_cis (Vinyl) 5.51 dd
J_gem = 0.9, J_cis =

10.9

H-β_trans (Vinyl) 6.10 dd
J_gem = 0.9, J_trans

= 17.6

H-2, H-6 (Pyridine

Ring)
8.55 d 6.0

H-3, H-5 (Pyridine

Ring)
7.25 d 6.0

Note: dd = doublet of doublets, d = doublet. Chemical shifts and coupling constants are typical

values and may vary slightly depending on experimental conditions.

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon environments within the 4-
Vinylpyridine molecule.

Table 2: ¹³C NMR Chemical Shifts for 4-Vinylpyridine

Carbon Assignment Chemical Shift (δ) [ppm]

C-4 (Pyridine Ring) 145.0

C-2, C-6 (Pyridine Ring) 150.0

C-3, C-5 (Pyridine Ring) 120.8

C-α (Vinyl) 135.5

C-β (Vinyl) 121.5
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Note: These are typical chemical shift values and can be influenced by the solvent and

concentration.[2]

1.3. Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for acquiring NMR spectra of 4-Vinylpyridine.

Sample Preparation: A solution of 4-Vinylpyridine is prepared by dissolving approximately

5-25 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d

(CDCl₃), within an NMR tube. A small amount of Tetramethylsilane (TMS) may be added as

an internal standard (δ = 0.00 ppm).

Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, such as a

Bruker DPX-300 or a Varian CFT-20.[3][4] For ¹H NMR, a frequency of 300-400 MHz is

common, while for ¹³C NMR, a corresponding frequency of 75-100 MHz is used.[4][5]

Data Acquisition:

¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation

delay of 1-2 seconds, and a spectral width that encompasses all expected proton signals.

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the

spectrum to single lines for each unique carbon. A larger number of scans is usually

required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at various frequencies corresponding to molecular

vibrations.

2.1. IR Spectroscopic Data

The IR spectrum of 4-Vinylpyridine shows characteristic absorption bands for the vinyl group

and the pyridine ring.

Table 3: Characteristic IR Absorption Bands for 4-Vinylpyridine
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3000-3100 C-H Stretch Aromatic & Vinyl

1637 C=C Stretch Vinyl

1598, 1557 C=C and C=N Ring Stretch Pyridine Ring

1414 C-H In-plane Bend Vinyl

993, 910 =C-H Out-of-plane Bend (Wag) Vinyl

830 C-H Out-of-plane Bend Pyridine Ring

Note: These values are typical and may show slight variations.[6][7][8]

2.2. Experimental Protocol for IR Spectroscopy

A general protocol for obtaining an FT-IR spectrum of 4-Vinylpyridine is as follows.

Sample Preparation: For a liquid sample like 4-Vinylpyridine, the simplest method is to

place a single drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates, creating a thin capillary film. Alternatively, a solution can be

prepared using a solvent like chloroform, and a drop cast onto a KBr crystal.[5]

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer, such as a Bruker VECTOR22 or a Perkin Elmer Spectrum 65.[5][8]

Data Acquisition: A background spectrum of the empty sample holder (or salt plates) is first

collected. Then, the spectrum of the sample is recorded. The instrument software

automatically subtracts the background spectrum to produce the final IR spectrum of the

sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Vinylpyridine.
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Caption: Workflow for Spectroscopic Analysis of 4-Vinylpyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://spectrabase.com/spectrum/67OXYkqCzXK
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://pubchem.ncbi.nlm.nih.gov/compound/7502
https://nopr.niscpr.res.in/bitstream/123456789/21026/1/IJCA%2040A(5)%20483-490.pdf
https://www.rsc.org/suppdata/cc/c4/c4cc03113j/c4cc03113j1.pdf
https://www.researchgate.net/figure/R-spectra-a-poly-4-vinylpyridine-b-the-quaternary-salt-of-poly-4-vinylpyridine_fig1_368524602
https://www.researchgate.net/figure/FTIR-spectra-of-a-poly4-vinyl-pyridine-b-poly4VP-co-NVP-and-c_fig1_283783578
https://www.mdpi.com/2073-4360/14/21/4666
https://www.benchchem.com/product/b031050#spectroscopic-data-for-4-vinylpyridine-nmr-ir
https://www.benchchem.com/product/b031050#spectroscopic-data-for-4-vinylpyridine-nmr-ir
https://www.benchchem.com/product/b031050#spectroscopic-data-for-4-vinylpyridine-nmr-ir
https://www.benchchem.com/product/b031050#spectroscopic-data-for-4-vinylpyridine-nmr-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b031050?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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